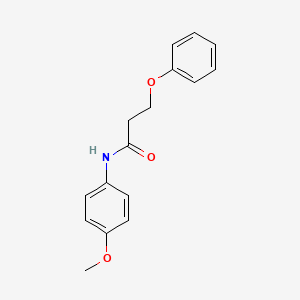![molecular formula C19H22N2O4S B5606001 3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide](/img/structure/B5606001.png)
3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a benzamide group, which is a carboxamide attached to a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the coupling with the benzamide moiety. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring and the benzene ring in the benzamide group are both planar structures, while the sulfonyl group is likely to be tetrahedral. The exact three-dimensional structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The azetidine ring is known to be reactive due to the strain of the four-membered ring. The sulfonyl group could potentially act as an electrophile in reactions with nucleophiles. The benzamide group might be involved in reactions with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, stability, and reactivity, would be influenced by its molecular structure. These properties could be determined through experimental testing .Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. If it is designed to be a drug, it would interact with a specific target in the body, such as a protein or an enzyme, to exert its effect. The exact mechanism of action would need to be determined through biological testing and analysis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-hydroxyazetidin-1-yl)sulfonyl-N-[2-(3-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-4-2-5-15(10-14)8-9-20-19(23)16-6-3-7-18(11-16)26(24,25)21-12-17(22)13-21/h2-7,10-11,17,22H,8-9,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGYNATPRUSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid](/img/structure/B5605932.png)
![N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)spiro[2.3]hexane-1-carboxamide](/img/structure/B5605943.png)

![1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5605952.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-ethoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5605963.png)
![N-(2-methoxyethyl)-2-[(2R)-tetrahydrofuran-2-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5605972.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5605978.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5605981.png)

![3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5606000.png)
![5-[(4-methylpiperazin-1-yl)sulfonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5606003.png)
![3-{[benzyl(methyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5606005.png)